molecular formula C10H11Br2N B13034799 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13034799
M. Wt: 305.01 g/mol
InChI Key: CKXJKUHRTILSGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like chloroform or acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for developing pharmaceutical agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atoms and the amine group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks bromine atoms, making it less reactive in certain chemical reactions.

    6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of an amine group, leading to different reactivity and applications.

    5,6,7,8-Tetrahydronaphthalen-1-amine: Bromine atoms are absent, resulting in different chemical properties.

Uniqueness: 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of bromine atoms at specific positions, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C10H11Br2N

Molecular Weight

305.01 g/mol

IUPAC Name

6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11Br2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2

InChI Key

CKXJKUHRTILSGH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)Br)Br)N

Origin of Product

United States

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